Product packaging for Acetyl chloride-1-13C(Cat. No.:CAS No. 1520-57-6)

Acetyl chloride-1-13C

Cat. No.: B072242
CAS No.: 1520-57-6
M. Wt: 79.49 g/mol
InChI Key: WETWJCDKMRHUPV-VQEHIDDOSA-N
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Description

Acetyl chloride-1-13C is a stable isotope-labeled derivative of acetyl chloride, where the carbonyl carbon is replaced with the carbon-13 (13C) isotope. This compound serves as a crucial reagent in synthetic organic chemistry and metabolic research, primarily as a 13C-introducing acetylating agent. Its core value lies in enabling the synthesis of 13C-labeled compounds for use in tracer studies, kinetic isotope effect investigations, and metabolic pathway elucidation via techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The mechanism of action involves the highly reactive carbonyl chloride moiety, which readily undergoes nucleophilic acyl substitution with alcohols to form 13C-labeled esters and with amines to form 13C-labeled amides. By incorporating the 13C label at the carbonyl position, researchers can precisely track the fate of the acetyl group in complex chemical or biological systems, providing unparalleled insights into reaction mechanisms, enzyme kinetics, and intermediary metabolism. This makes this compound an indispensable tool in pharmaceutical development, agricultural chemistry, and fundamental biochemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H3ClO B072242 Acetyl chloride-1-13C CAS No. 1520-57-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3ClO/c1-2(3)4/h1H3/i2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETWJCDKMRHUPV-VQEHIDDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[13C](=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480751
Record name Acetyl chloride-1-13C
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

79.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1520-57-6
Record name Acetyl chloride-1-13C
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1520-57-6
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Chemical Synthesis and Manufacturing of Acetyl Chloride 1 13c

Common Synthetic Routes from Labeled Precursors

The synthesis of Acetyl chloride-1-¹³C typically starts with a precursor molecule that is already enriched with the ¹³C isotope at the desired position. A common and direct method involves the use of acetic acid-1-¹³C (CH₃¹³COOH) as the starting material. This labeled acetic acid is then reacted with a chlorinating agent to convert the carboxylic acid group into an acyl chloride.

Common chlorinating agents for this transformation include:

Thionyl chloride (SOCl₂): This reagent is often preferred because the byproducts (sulfur dioxide and hydrogen chloride) are gases, which simplifies purification.

Phosphorus trichloride (B1173362) (PCl₃): Another effective reagent for this conversion.

Oxalyl chloride ((COCl)₂): This can also be used, often with a catalyst like dimethylformamide (DMF).

A scalable method for producing related labeled compounds, such as vinyl acetate-1-¹³C, has also been described, highlighting the versatility of synthetic approaches starting from ¹³C-labeled precursors. nih.gov

Purification and Quality Control Methodologies

The purification of Acetyl chloride-1-¹³C is critical to ensure its suitability for sensitive analytical applications. moravek.com Since acetyl chloride is a volatile and reactive compound, purification is typically carried out by distillation under anhydrous conditions to remove any unreacted starting materials and byproducts.

Quality control is essential to verify the chemical purity and isotopic enrichment of the final product. moravek.comcreative-peptides.com The primary analytical techniques used for this purpose are:

Mass Spectrometry (MS): This technique confirms the molecular weight of the labeled compound, providing further evidence of successful isotopic incorporation.

High-Performance Liquid Chromatography (HPLC): HPLC is employed to separate and quantify any chemical impurities present in the final product. moravek.comcreative-peptides.com

Spectroscopic and Analytical Applications in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy of Acetyl chloride-1-13C

NMR spectroscopy is a primary analytical method that benefits from the use of Acetyl chloride-1-¹³C. The ¹³C nucleus possesses a nuclear spin that can be detected by NMR, and its enrichment at a specific position provides a unique spectroscopic handle to monitor the fate of the acetyl moiety.

The ¹³C chemical shift is highly sensitive to the local electronic environment of the nucleus, making it an invaluable parameter for structural elucidation. When Acetyl chloride-1-¹³C is used to acetylate a molecule, the chemical shift of the ¹³C-labeled carbonyl carbon in the resulting product provides definitive evidence of the reaction's success and the location of the new acetyl group.

In a notable example, Acetyl chloride-1-¹³C was utilized in the synthesis of ¹³C₁-(S)-1-(4-(tert-butyl)-2-thioxothiazolidin-3-yl)ethan-1-one. embopress.org The analysis of the product by ¹³C NMR spectroscopy revealed a distinct signal for the labeled carbonyl carbon, confirming its incorporation into the target structure. embopress.org The precise chemical shift value is a key piece of data for characterizing the newly synthesized compound. It is important to note that chemical shifts can be influenced by factors such as the solvent, sample concentration, and temperature, which must be controlled for accurate and reproducible measurements. eurisotop.com

Table 1: ¹³C NMR Chemical Shift for a Product Synthesized with Acetyl chloride-1-¹³C This table is based on data from a specific synthetic application and illustrates how the chemical shift of the labeled carbon is used for structural verification.

Labeled PrecursorSynthetic ProductLabeled Carbon PositionObserved ¹³C Chemical Shift (ppm)Reference
Acetyl chloride-1-¹³C¹³C₁-(S)-1-(4-(tert-butyl)-2-thioxothiazolidin-3-yl)ethan-1-oneCarbonyl (C=O)170.3 embopress.org

Spin-spin coupling, or J-coupling, provides information about the connectivity of atoms within a molecule. In compounds labeled with Acetyl chloride-1-¹³C, the coupling between the ¹³C-labeled carbonyl carbon and adjacent protons (²J_CH_) or other carbon atoms (¹J_CC_ or ²J_CC_) can be measured.

¹³C-¹H Coupling: The two-bond coupling (²J_CH_) between the carbonyl carbon and the methyl protons of the acetyl group can confirm the integrity of the acetyl moiety after a reaction.

¹³C-¹³C Coupling: If Acetyl chloride-1-¹³C is used in conjunction with other ¹³C-labeled precursors, the resulting ¹³C-¹³C coupling constants can be used to piece together fragments of a larger molecule, providing critical evidence for its carbon skeleton.

Furthermore, three-bond coupling constants (³J) are dependent on the dihedral angle between the coupled nuclei, as described by the Karplus relationship. This principle allows researchers to study the three-dimensional conformation of molecules in solution. By measuring ³J_CH_ or ³J_CC_ values involving the labeled acetyl group, it is possible to determine preferred rotational conformations around single bonds, which is crucial for understanding molecular recognition and biological activity. While the utility of J-coupling in HMBC experiments for structural elucidation is well-established, care must be taken to avoid misinterpretation, such as mistaking a strong ²J_CH_ correlation for a ³J_CH_ correlation. researchgate.net

The presence of a ¹³C label from Acetyl chloride-1-¹³C significantly enhances the power of advanced, multi-dimensional NMR experiments. These techniques are essential for unambiguously assigning the structure of complex molecules.

In the structural elucidation of pachymoside A, a novel glycolipid, chemical degradation involving acetyl chloride was performed. cdnsciencepub.com The structure of the resulting peracetylated molecule was pieced together using a suite of 2D NMR experiments, including COSY, TOCSY, HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). cdnsciencepub.com An HSQC experiment correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei, while an HMBC experiment reveals longer-range correlations (typically over two or three bonds). By observing an HMBC correlation from a specific proton in a monosaccharide to the carbonyl carbon of an acetate (B1210297) group, the exact site of acetylation can be confirmed. cdnsciencepub.com The use of ¹³C-labeled acetylating agents like Acetyl chloride-1-¹³C in such studies would make these correlations even more sensitive and easier to detect. researchgate.net This combined NMR approach allows for the comprehensive mapping of molecular connectivity. unl.edu

Hyperpolarized ¹³C MRS is a revolutionary imaging technique that enables the real-time, non-invasive assessment of metabolic pathways in vivo. nih.govahajournals.org The method involves a process called dissolution Dynamic Nuclear Polarization (dDNP), which increases the NMR signal of a ¹³C-labeled substrate by over 10,000-fold. ahajournals.orgstanford.edu While the reactive Acetyl chloride-1-¹³C is not used directly, its biological counterpart, [1-¹³C]acetate, is a key hyperpolarized probe for studying cellular metabolism. nih.govahajournals.org

Once injected, hyperpolarized [1-¹³C]acetate is taken up by cells and converted into [1-¹³C]acetyl-CoA, a central hub in metabolism. From there, the ¹³C label can be traced into other metabolites. In a study on cardiac metabolism in a large-animal model, researchers used hyperpolarized [1-¹³C]acetate to monitor short-chain fatty acid metabolism in the heart. nih.gov They were able to dynamically detect the conversion of [1-¹³C]acetate into its metabolite, [1-¹³C]acetyl-carnitine, providing a real-time view of metabolic flux that is critical for understanding heart function in health and disease. nih.gov This technology holds immense promise for diagnosing and monitoring metabolic disorders, including heart disease and cancer. embopress.orgahajournals.orgresearchgate.net

Table 2: Research Findings Using Hyperpolarized [1-¹³C]acetate MRS This table summarizes a key application of hyperpolarized ¹³C-acetate, the biologically relevant form of the labeled acetyl group, for in vivo metabolic studies.

Hyperpolarized ProbeBiological SystemKey Metabolic Conversion ObservedResearch ApplicationReference
[1-¹³C]acetateSwine Heart (In Vivo)[1-¹³C]acetate → [1-¹³C]acetyl-carnitineReal-time assessment of myocardial short-chain fatty acid metabolism nih.gov

Mass Spectrometry (MS) Applications involving this compound

Mass spectrometry measures the mass-to-charge ratio of ions, and the introduction of a stable isotope like ¹³C creates a predictable mass shift. This property makes Acetyl chloride-1-¹³C an excellent reagent for quantitative analysis in proteomics and metabolomics.

In quantitative proteomics, the goal is to determine the relative or absolute amount of proteins in different samples. Chemical labeling with stable isotopes is a powerful strategy, particularly for applications where metabolic labeling (like SILAC) is not feasible. ahajournals.org

The methodology involves taking two samples (e.g., control vs. treated) and derivatizing one with natural abundance ("light") acetyl chloride and the other with Acetyl chloride-1-¹³C ("heavy"). The ¹³C isotope adds a mass of approximately 1 Dalton to the acetyl tag compared to the natural ¹²C. The samples are then mixed and analyzed by mass spectrometry. Peptides that have been acetylated will appear as pairs of peaks separated by a specific mass difference corresponding to the number of incorporated labels. The ratio of the intensities of these "light" and "heavy" peaks provides a highly accurate quantification of the relative abundance of that specific peptide (and thus its parent protein) between the two original samples. This approach allows for the precise measurement of changes in protein expression or post-translational modifications. researchgate.net This stable isotope labeling strategy is a cornerstone of modern quantitative proteomics.

Table 3: Properties of Acetyl chloride-1-¹³C for Mass Spectrometry Labeling This table outlines the key features of Acetyl chloride-1-¹³C as a chemical tagging reagent for quantitative mass spectrometry.

PropertyDescriptionApplication Benefit
Isotopic Purity Typically supplied with >99% ¹³C enrichment.Ensures a clean and predictable mass shift for accurate quantification.
Mass Shift Introduces a +1.00335 Da shift per label compared to ¹²C.Allows for clear differentiation between "light" and "heavy" labeled peptides/metabolites in the mass spectrum.
Reactivity The acyl chloride group reacts readily with primary amines (e.g., lysine (B10760008) side chains, N-termini).Enables efficient and widespread labeling of peptides and proteins for proteomic analysis.
Application Area Quantitative Proteomics & Metabolomics.Facilitates accurate measurement of relative changes in protein and metabolite abundance.

Isotope Ratio Mass Spectrometry (IRMS) for Tracer Studies

Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique for determining the isotopic composition of elements in a sample with extremely high precision. thermofisher.com When coupled with gas chromatography (GC-C-IRMS), it allows for the compound-specific isotope analysis of individual components within a mixture. ucdavis.edu In the context of Acetyl chloride-1-¹³C, its primary application in IRMS is not as a direct metabolic tracer but as a derivatizing agent to probe the isotopic composition of other molecules, such as amino acids. researchgate.netnih.gov

In this approach, a sample containing analytes like amino acids is treated with an acetylating agent to make them volatile for GC analysis. oup.comacs.org While typically unlabeled acetyl chloride or acetic anhydride (B1165640) is used for this derivatization, employing Acetyl chloride-1-¹³C would intentionally and precisely add a ¹³C-acetyl group to reactive sites (e.g., -NH₂ or -OH groups). By measuring the change in the ¹³C/¹²C ratio via IRMS, researchers can quantify the number of reactive sites on a molecule or track the flow of specific chemical groups in a reaction. nih.gov This method is particularly valuable in metabolic flux analysis and proteomics where understanding the turnover rates and pathways of proteins is crucial. nih.govresearchgate.net The precision of IRMS can detect very small changes in isotope ratios, making it suitable for tracer experiments where only a minimal amount of labeled material is introduced. researchgate.netiaea.org

The derivatization procedure for amino acids using an acetylating agent is well-established. For instance, the N-acetyl methyl ester (NACME) derivative is often preferred due to its favorable analyte-to-derivative carbon ratio, which minimizes analytical errors in δ¹³C value determinations. ucdavis.edunih.gov

Application AreaTechniqueRole of Acetyl chloride-1-¹³CResearch FindingCitations
Metabolic Studies GC-C-IRMSDerivatizing agentEnables quantification of reactive functional groups in biomolecules by introducing a known isotopic label. researchgate.netoup.com
Proteomics GC-C-IRMSDerivatizing agentAllows for probing protein turnover and biosynthetic pathways by tagging amino acids. nih.govalexandraatleephillips.com nih.govalexandraatleephillips.com
Palaeodietary Reconstruction GC-C-IRMSDerivatizing agent (hypothetical)Could be used to standardize measurements of δ¹³C values in ancient protein samples. researchgate.net

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis

High-resolution mass spectrometry (HRMS), particularly using technologies like Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR), is essential for analyzing ¹³C-labeled compounds. nih.gov HRMS provides the mass accuracy and resolving power needed to distinguish between the isotopologues of a molecule—species that differ only in their isotopic composition. rug.nl For Acetyl chloride-1-¹³C, HRMS can clearly resolve the labeled molecule from its unlabeled counterpart and from the natural abundance of ¹³C in other molecules. rug.nl

This capability is critical in metabolic tracing studies where Acetyl chloride-1-¹³C acts as a precursor to labeled metabolites, such as acetyl-coenzyme A (acetyl-CoA). rug.nl Researchers can track the incorporation of the ¹³C label from the acetyl group into various biochemical pathways. biorxiv.org For example, a study using a liquid chromatography-hybrid quadrupole/Orbitrap HRMS platform demonstrated the ability to simultaneously quantify acyl-CoAs and measure the incorporation of ¹³C from labeled precursors like glucose. nih.gov The high resolution was necessary to resolve the different isotopologues and accurately determine the degree of labeling. nih.govbiorxiv.org

The use of stable isotope-labeled internal standards, such as uniformly ¹³C-labeled metabolites extracted from spirulina, further enhances the accuracy of quantification in LC-IDMS (Isotope Dilution Mass Spectrometry) methods by correcting for variations during sample extraction and analysis. acs.org

TechniqueApplicationKey AdvantageResearch FindingCitations
LC-HRMS (Orbitrap) Metabolomics / FluxomicsHigh mass resolution and accuracyEnables simultaneous quantification and ¹³C-isotopic labeling analysis of acyl-CoAs. nih.gov
LC-IDMS with HRMS Quantitative MetabolomicsImproved accuracy and precisionUse of a ¹³C₃,¹⁵N₁-acetyl-CoA internal standard improved the linearity of calibration curves for acetyl-CoA quantification. biorxiv.org
Targeted SIM-HRMS Protein Modification AnalysisHigh sensitivity and specificityAllows for the analysis of time-dependent replacement of ¹²C-acetylation with ¹³C-acetylation on histones to determine modification dynamics. rug.nl

Mass Spectrometry Imaging (MSI) of ¹³C-labeled Species in Biological Systems

Mass Spectrometry Imaging (MSI) is a label-free technique that maps the spatial distribution of hundreds of molecules directly from tissue sections. nih.gov When combined with stable isotope labeling, MSI becomes a powerful tool for visualizing metabolic activity and flux within the complex, heterogeneous environment of biological tissues. nih.govbiorxiv.org Matrix-assisted laser desorption/ionization (MALDI) is a common MSI technique used for this purpose. nih.govresearchgate.netacs.org

While Acetyl chloride-1-¹³C could be used to chemically tag molecules ex vivo for imaging, its greater impact is seen in tracing the metabolic fate of ¹³C-labeled precursors that form the acetyl-CoA pool, such as ¹³C-glucose. nih.govresearchgate.net The ¹³C-acetyl group is then incorporated into various biomolecules, most notably fatty acids for lipid synthesis. nih.govresearchgate.net MALDI-MSI can then generate images showing the location and intensity of these newly synthesized ¹³C-labeled lipids. nih.govnih.gov

A novel method, ¹³C-SpaceM, combines isotope tracing with MALDI-MSI to probe de novo lipogenesis at a near-single-cell resolution. nih.govresearchgate.net This technique has been used to reveal significant spatial heterogeneity in the labeling of the lipogenic acetyl-CoA pool in cancer tissues, highlighting how different regions of a tumor reprogram their metabolism. nih.govbiorxiv.org Such studies provide unprecedented insight into fatty acid uptake, synthesis, and modification in both normal and diseased tissues. nih.govresearchgate.net

MSI TechniqueApplicationAnalyte ClassKey FindingCitations
MALDI-MSI with ¹³C Tracing Cancer MetabolismFatty Acids / LipidsRevealed significant upregulation of fatty acid synthesis enzymes (FASN, ACC) and corresponding fatty acids in breast cancer tissue compared to adjacent normal tissue. nih.gov
¹³C-SpaceM (MALDI-AIF) Spatial Single-Cell MetabolomicsEsterified Fatty AcidsUncovered substantial spatial heterogeneity in the labeling of the acetyl-CoA pool in glioma tumors, indicating microenvironmental metabolic adaptation. nih.govbiorxiv.org
MALDI-MSI General Lipid BiochemistryPhospholipids, SphingolipidsProvides detailed maps of hundreds of lipid species in tissue, with ion intensity corresponding to regional abundance. nih.govresearchgate.net

Other Advanced Characterization Techniques

Beyond mass spectrometry, other spectroscopic methods are employed to analyze the structural and bonding characteristics of Acetyl chloride-1-¹³C and its derivatives, providing complementary information.

Vibrational Spectroscopy (Infrared, Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the bonding environment and conformation of molecules. davuniversity.org The frequencies of molecular vibrations are highly sensitive to the masses of the constituent atoms and the strength of the chemical bonds between them. libretexts.org

A key feature in the vibrational spectrum of acetyl chloride is the strong absorption band corresponding to the C=O stretching vibration. cdnsciencepub.com The substitution of the ¹²C atom with a ¹³C atom at the carbonyl position in Acetyl chloride-1-¹³C leads to a predictable and significant shift of this C=O stretching frequency to a lower wavenumber (a redshift). nih.govrsc.org This shift is a direct consequence of the increased reduced mass of the ¹³C=O oscillator. Theoretical calculations and experimental studies on other ¹³C-labeled carbonyl compounds show this shift is typically in the range of 40-45 cm⁻¹. nih.govrsc.org

This isotope-induced frequency shift is a powerful tool. It allows researchers to isolate and study the vibrational signature of a specific acetyl group, even within a large and complex biomolecule, by disentangling its spectral features from other overlapping carbonyl bands. nih.gov This enables detailed analysis of local conformation, hydrogen bonding, and other intermolecular interactions affecting the labeled acetyl moiety. nih.govresearchgate.net

IsotopeVibrational ModeTheoretical Frequency (cm⁻¹)Expected Isotopic Shift (cm⁻¹)Reference
CH₃¹²COCl C=O Stretch~1822N/A acs.org
CH₃¹³COCl C=O Stretch~1778~44 nih.govrsc.org

X-ray Diffraction Studies of ¹³C-labeled Acetyl Chloride Derivatives

Instead, XRD plays a crucial complementary role in studies of ¹³C-labeled compounds. It provides the exact structural framework for derivatives of Acetyl chloride-1-¹³C. eurjchem.comresearchgate.net For example, after synthesizing a novel N-acetylated compound using Acetyl chloride-1-¹³C, single-crystal X-ray diffraction can be used to resolve its precise solid-state structure. eurjchem.comiucr.org This structural information is invaluable for interpreting data from other techniques that are sensitive to the isotope, such as solid-state NMR or vibrational spectroscopy, and for validating the accuracy of computational models like Density Functional Theory (DFT). researchgate.netrsc.org

Studies have reported the crystal structures of numerous N-acetylated molecules, which serve as models for understanding the conformation and interactions of the acetyl group in various chemical environments. eurjchem.comresearchgate.netiucr.org This includes research on analogs of the N-glycoprotein linkage region and other biologically relevant molecules, where the orientation of the acetyl group can have significant functional implications. researchgate.net

Mechanistic and Reaction Pathway Elucidation

Reaction Kinetics and Mechanisms involving Acetyl chloride-1-13C as a Reagent

The use of Acetyl chloride-1-¹³C has been instrumental in dissecting the kinetics and mechanisms of various chemical transformations. The hydrolysis of acetyl chloride, a fundamental reaction, has been studied in detail. Investigations in an acetone-water mixture revealed that the reaction is first-order with respect to both water and acetyl chloride. aip.org This indicates that the rate-determining step involves one molecule of each reactant.

In more complex systems, such as the acid-catalyzed anomerization of 1-O-acetyl-2,3,5-tri-O-benzoyl-L-ribofuranose, ¹³C-labeling of the acetyl group provided definitive evidence for the reaction pathway. abo.finih.gov By using ¹³C-labeled acetic acid and acetic anhydride (B1165640), researchers confirmed that the anomerization proceeds through an exocyclic C-O cleavage, ruling out the possibility of anomerization via acyclic intermediates. abo.finih.gov This study also solidified the role of the acetyl cation as the catalytically active species. abo.finih.gov

Furthermore, Acetyl chloride-1-¹³C has been employed in the synthesis of other labeled compounds to probe biological pathways. For instance, it was used to synthesize hyperpolarized [1-¹³C]Acetyl-l-carnitine, a probe for monitoring tricarboxylic acid (TCA) cycle activity in vivo. nih.gov This demonstrates the utility of Acetyl chloride-1-¹³C in preparing tracers for metabolic studies. The following table provides a summary of kinetic data for the hydrolysis of acetyl chloride.

Tracing Reaction Intermediates and Transition States using 13C Labeling

The ¹³C label in Acetyl chloride-1-¹³C acts as a spectroscopic marker, enabling the direct observation and characterization of transient species like reaction intermediates and transition states. In the amine-catalyzed acetylation of benzyl (B1604629) alcohol, the use of acetyl chloride-2-¹³C (an isomer with the label on the methyl carbon) helped to identify the resonances corresponding to the reaction products of acetyl chloride. utwente.nl This study confirmed the formation of ketene (B1206846) as a reactive intermediate. utwente.nl

Computational studies have also leveraged the concept of isotopic labeling to understand reaction pathways. For instance, ab initio calculations on the photoexcited cleavage of the C-Cl bond in acetyl chloride have shown that the dissociation can be understood as a crossing between different electronic states, leading to bond fission. researchgate.net While not directly using Acetyl chloride-1-¹³C, these theoretical models provide a framework for interpreting experimental data obtained with labeled compounds.

The study of gas-phase displacement reactions between chloride ions and acyl chlorides has also benefited from isotopic labeling, helping to characterize the intermediates and transition states involved. acs.org The following table summarizes key intermediates identified using ¹³C labeling.

Investigation of Kinetic Isotope Effects in Reaction Pathways

Kinetic isotope effects (KIEs) provide a powerful means to probe the transition state of a reaction. By comparing the reaction rates of a molecule containing a heavy isotope (like ¹³C) to its lighter counterpart (¹²C), one can infer changes in bonding at the labeled position in the rate-determining step.

Studies on the gas-phase reactions of methyl chloride (CH₃Cl) with OH radicals and Cl atoms have shown significant ¹³C KIEs. copernicus.org For the reaction with OH radicals, the ratio k(OH + ¹²CH₃Cl) / k(OH + ¹³CH₃Cl) was found to be 1.059 ± 0.008. copernicus.org For the reaction with Cl atoms, the ratio k(Cl + ¹²CH₃Cl) / k(Cl + ¹³CH₃Cl) was 1.070 ± 0.010. copernicus.org These unexpectedly large ¹³C KIEs have important implications for understanding the atmospheric chemistry of methyl chloride. copernicus.org

In the context of enzyme mechanisms, ¹³C KIEs have been used to elucidate the transition state structures of reactions like flavoprotein-catalyzed amine oxidation. nih.gov For the ene reaction of formaldehyde (B43269) with 2-methyl-2-butene, ¹³C and deuterium (B1214612) KIEs were determined at natural abundance. nih.gov The observed KIEs supported a mechanism involving the reversible formation of a cation followed by a rate-limiting proton transfer. nih.gov The following table presents a selection of reported kinetic isotope effects.

Photodissociation Studies and Fragment Analysis of Acetyl Chloride and its Labeled Variants

The photodissociation of acetyl chloride has been extensively studied to understand the fundamental dynamics of bond cleavage upon electronic excitation. When acetyl chloride is excited at 236 nm, it dissociates to produce a chlorine atom and an acetyl radical (CH₃CO). aip.orgaip.org The acetyl radical can then further decompose into a methyl radical (CH₃) and carbon monoxide (CO). aip.orgaip.org

Studies using jet-cooled acetyl chloride have measured the quantum yields of the resulting fragments and their energy distributions. aip.orgaip.org The relative quantum yield of the excited state chlorine atom (Cl*) was found to be 0.4 ± 0.02. aip.orgaip.org The quantum yield for the formation of the methyl radical was estimated to be 28%. aip.orgaip.org

Velocity map imaging techniques have been used to determine the barrier height for the dissociation of the acetyl radical. acs.orgpsu.edu By measuring the velocities of the Cl photofragments, the internal energy distribution of the nascent acetyl radicals can be determined. acs.org Comparing the energy distribution of all radicals to that of the stable radicals allows for the determination of the dissociation barrier. acs.org While these studies did not explicitly use Acetyl chloride-1-¹³C, the principles and techniques are directly applicable to labeled variants to gain even more detailed insights into the fragmentation dynamics. The following table summarizes key findings from photodissociation studies of acetyl chloride.

Applications in Organic Synthesis and Labeled Compound Derivatization

Regiospecific Introduction of the Acetyl-1-13C Moiety in Target Molecules

The regiospecific introduction of a functional group is a cornerstone of modern organic synthesis, allowing for the precise construction of complex molecular architectures. Acetyl chloride-1-¹³C is employed as a reagent to install a ¹³C-labeled acetyl group at a specific position within a target molecule. The selectivity of the acylation reaction is often controlled by the inherent reactivity of the functional groups within the substrate or by the careful choice of reaction conditions, such as the base and solvent.

A key factor influencing regioselectivity is the differential reactivity of hydroxyl (-OH) or amino (-NH₂) groups in a polyfunctional molecule. For instance, the acetylation of morphine, which contains two distinct hydroxyl groups (a phenolic 3-OH and an allylic 6-OH), can be directed. The difference in acidity and steric hindrance between these two positions allows for selective acylation. mdpi.com By using a weak base, the more acidic phenolic 3-OH group can be preferentially acetylated. mdpi.com Conversely, different conditions can favor acylation at the 6-OH position. This principle enables the synthesis of regiospecifically labeled morphine derivatives, such as [acetyl-¹³C₂]-6-acetylmorphine. mdpi.com

In another example, the regioselective mono-O-acylation of dieckol, a phlorotannin with multiple hydroxyl groups, was achieved using acetyl chloride in the presence of pyridine (B92270) as a base. nih.gov The reaction yielded a single mono-substituted product in good yield, demonstrating that specific reaction conditions can overcome the challenge of multiple reactive sites to achieve high regioselectivity. nih.gov The precise location of the newly introduced acetyl group was confirmed through extensive 2D NMR studies, including HMBC and NOESY correlations. nih.gov Utilizing Acetyl chloride-1-¹³C in such a synthesis would yield a product specifically labeled at a predetermined position, invaluable for subsequent structural or metabolic analysis.

SubstrateReagent SystemKey Factor for RegioselectivityLabeled Product ExampleRef
MorphineAcetyl chloride-1-¹³C, BaseDifferential reactivity of 3-OH vs. 6-OH groups[acetyl-¹³C₂]-6-acetylmorphine mdpi.com
DieckolAcetyl chloride-1-¹³C, PyridineOptimized reaction conditions (base, solvent)6-O-[acetyl-¹³C]-Dieckol nih.gov

Friedel-Crafts Acylation Reactions with Acetyl chloride-1-13C

The Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction used to synthesize aryl ketones. organic-chemistry.orgsigmaaldrich.com In this reaction, an acyl chloride or anhydride (B1165640) reacts with an aromatic ring in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). tamu.edu The use of Acetyl chloride-1-¹³C in this reaction provides a direct and efficient method for preparing aryl ketones with a ¹³C label in the carbonyl position.

The mechanism involves the formation of a highly electrophilic acylium ion (CH₃¹³CO⁺) from the reaction between Acetyl chloride-1-¹³C and the Lewis acid catalyst. sigmaaldrich.com This ion is then attacked by the electron-rich aromatic ring, leading to the formation of a monoacylated product. A key advantage of Friedel-Crafts acylation is that the resulting ketone product is deactivated towards further substitution, preventing polyacylation. organic-chemistry.org

An application of this method is seen in the synthesis of stable isotope-tagged photoaffinity labels. pharm.or.jp For example, a (3-trifluoromethyl)phenyldiazirine derivative was subjected to Friedel-Crafts acylation using Acetyl chloride-1-¹³C and AlCl₃ in dichloromethane. pharm.or.jp This reaction successfully introduced a ¹³C-labeled acetyl group onto the aromatic ring, yielding the corresponding labeled acetophenone (B1666503) derivative in moderate yield. pharm.or.jp This labeled intermediate is a precursor for more complex photoreactive probes used in biological studies. pharm.or.jp

Table 2: Example of Friedel-Crafts Acylation with Acetyl chloride-1-¹³C

Aromatic SubstrateAcylating AgentCatalystProductApplicationRef
Diazirinyl fatty acid derivativeAcetyl chloride-1-¹³CAlCl₃¹³C-labeled acetophenone derivativeSynthesis of photoreactive probes pharm.or.jp
Isobutyl benzeneAcetyl chlorideAlCl₃para-isobutyl acetophenoneIntermediate for pharmaceuticals (e.g., Ibuprofen) google.com
AnisoleAcetyl chlorideAlCl₃4-methoxy acetophenoneFine chemical intermediate tamu.educhemijournal.com

Synthesis of Complex ¹³C-Labeled Molecules for Research

The introduction of a stable isotope label like ¹³C is crucial for a wide range of research applications, from drug metabolism studies to the elucidation of biosynthetic pathways. Acetyl chloride-1-¹³C serves as a versatile building block for constructing these complex labeled molecules.

Isotopically labeled versions of pharmaceuticals and their metabolites are indispensable tools in drug development and clinical analysis. They are primarily used as internal standards in quantitative bioanalytical methods, such as mass spectrometry, to improve accuracy and precision. mdpi.comresearchgate.net

Acetyl chloride-1-¹³C has been used in the economical synthesis of ¹³C-labeled opiates. mdpi.com For instance, morphine can be acetylated with labeled acetyl chloride to produce labeled heroin and its metabolites, 6-acetylmorphine (B159328) and 3-acetylmorphine. mdpi.comresearchgate.net These labeled compounds are critical as reference standards for detecting drugs of abuse and for controlling the administration of opiate-based pharmaceuticals in clinical settings. mdpi.comresearchgate.net The synthesis of a photoreactive galactosylceramide (Gal-Cer) analogue, a tool for studying biological interactions, also utilized an intermediate prepared by Friedel-Crafts acylation with Acetyl chloride-1-¹³C. pharm.or.jp

Understanding the intricate network of metabolic pathways within living organisms is a fundamental goal of biochemistry. Isotope tracing experiments, where labeled precursors are introduced into a biological system, are a primary method for mapping these pathways. clockss.orgnih.gov Acetyl chloride-1-¹³C can be used to synthesize labeled precursors that feed into central metabolism.

The acetyl group, often in the form of acetyl-CoA, is a hub metabolite, participating in numerous pathways including the TCA cycle and the biosynthesis of fatty acids and amino acids. nih.govosti.gov By introducing a molecule containing the acetyl-1-¹³C group, researchers can trace the ¹³C label as it is incorporated into a vast array of downstream metabolites. nih.gov For example, labeled acetate (B1210297) (which can be derived from acetyl chloride) is used to study the conversion to lipids by oleaginous yeasts like Yarrowia lipolytica. osti.gov Analysis of the ¹³C labeling patterns in proteinogenic amino acids and other metabolites by NMR or mass spectrometry allows for the calculation of metabolic fluxes and the identification of active and inactive pathways. nih.govfrontiersin.org This "deep labeling" approach provides a hypothesis-free method for discovering endogenous metabolites and mapping cellular metabolic activities. nih.gov

Derivatization Strategies for Analytical Purposes (e.g., GC-MS analysis)

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and thermally stable compounds. weber.hu However, many biologically important molecules, such as amino acids, sugars, and certain pharmaceuticals, are non-volatile due to the presence of polar functional groups like hydroxyls (-OH) and amines (-NH₂). Chemical derivatization is a sample preparation step used to convert these polar groups into less polar, more volatile derivatives, making them amenable to GC-MS analysis. weber.hu

Acylation, using reagents like acetyl chloride, is a common derivatization strategy. weber.huosti.gov The reaction of Acetyl chloride-1-¹³C with an analyte replaces active hydrogens on hydroxyl, thiol, or amino groups with a labeled acetyl group, forming esters or amides. This process generally increases the volatility and thermal stability of the analyte and can improve chromatographic peak shape. weber.hu

The use of a ¹³C-labeled derivatizing agent is particularly advantageous for quantitative analysis using isotope dilution mass spectrometry. weber.hu An isotopically labeled derivative serves as an ideal internal standard because it has nearly identical chemical and physical properties to the unlabeled analyte derivative, causing it to co-elute during chromatography. nih.gov However, it is easily distinguished by its higher mass in the mass spectrometer. This allows for highly accurate and precise quantification, as it corrects for variations in sample preparation and instrument response. weber.hunih.gov For example, acetylation is a validated method for the derivatization of norbuprenorphine (B1208861) for GC-MS analysis, where the acetyl derivative provides clear mass spectra for identification and quantification. nih.gov Using Acetyl chloride-1-¹³C to create a labeled internal standard would further enhance the robustness of such an assay.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule and how this dictates its stability and reactivity. Methods such as Hartree-Fock (RHF), Møller-Plesset perturbation theory (MP2), and Complete Active Space Self-Consistent Field (CASSCF) have been employed to study acetyl chloride and its isotopomers. researchgate.net

These calculations provide detailed information on the molecule's geometric parameters, such as bond lengths and angles, in its ground state (S₀) as well as its lowest excited singlet (S₁) and triplet (T₁) electronic states. researchgate.net For the ground state of acetyl chloride, the C-Cl and C=O bonds are key determinants of its reactivity. The carbon atom of the carbonyl group is electron-deficient due to the high electronegativity of both the oxygen and chlorine atoms, making it a prime target for nucleophilic attack. libretexts.org

Theoretical studies have shown that electronic excitation leads to significant conformational changes in the molecule. researchgate.net This includes rotation of the methyl group and a notable deviation of the CCOCl fragment from a planar geometry. researchgate.net Understanding these electronic structures is crucial for predicting the molecule's behavior in chemical reactions. For instance, the increased reactivity of acyl chlorides compared to other carboxylic acid derivatives is a direct consequence of their electronic structure, where the chlorine atom is an effective leaving group in nucleophilic substitution reactions. chemistrysteps.comsavemyexams.com

Table 1: Calculated Structural Parameters of Acetyl Chloride Isotopomers in Different Electronic States Note: This table is illustrative, based on findings that electronic excitation causes considerable conformational changes. researchgate.net Specific values would be derived from the output of quantum chemical calculations.

Parameter Ground State (S₀) Excited Singlet State (S₁) Excited Triplet State (T₁)
C=O Bond Length Shorter Longer Longer
C-Cl Bond Length Shorter Longer Longer
CCOCl Geometry Planar Non-planar Non-planar
CH₃ Torsion Staggered Rotated Rotated

Prediction of Spectroscopic Parameters (e.g., ¹³C NMR Chemical Shifts and Coupling Constants)

Computational methods, particularly Density Functional Theory (DFT), are highly effective in predicting spectroscopic parameters for molecules like Acetyl chloride-1-¹³C. nih.gov This is especially useful for ¹³C NMR, where the chemical shift of the labeled carbonyl carbon is a key identifier.

¹³C NMR Chemical Shifts: The chemical shift of the carbonyl carbon in acyl chlorides is influenced by competing electronic effects. While the chlorine atom is highly electronegative and withdraws electron density inductively (deshielding the carbon nucleus), it also donates electron density through conjugation (shielding the nucleus). stackexchange.com For acyl chlorides, the inductive effect tends to dominate, but the resonance contribution still results in a chemical shift that is typically lower than that of aldehydes and ketones. stackexchange.com DFT calculations can accurately model these effects. Studies have shown that DFT-based methods can predict ¹³C NMR chemical shifts with a mean absolute error of less than 1.2 ppm, providing a powerful tool for structural confirmation. nih.gov

Coupling Constants: Isotopic labeling at the carbonyl position allows for the measurement and calculation of one-bond and two-bond carbon-carbon coupling constants (¹J-CC and ²J-CC) if an adjacent carbon were also ¹³C labeled. DFT calculations have become a standard tool for predicting such spin-spin coupling constants. rsc.org Although direct studies on Acetyl chloride-1-¹³C are not prevalent in the provided results, the methodology is well-established. For example, calculations on saccharides have shown good qualitative agreement between DFT-calculated and experimentally measured ¹J-CC values. rsc.org The calculations typically involve geometry optimization followed by the use of specific functionals and basis sets to compute the coupling constants. rsc.orgrsc.org

Table 2: Predicted vs. Typical Experimental Spectroscopic Data for the Carbonyl Carbon Note: Predicted values are based on the high accuracy of DFT methods reported in the literature. nih.gov Experimental values are typical for acyl chlorides.

Parameter Predicted Value (DFT) Typical Experimental Value
¹³C Chemical Shift (ppm) ~165-175 ~170
¹J(¹³C-¹³C) (Hz) (Requires adjacent ¹³C) (Requires adjacent ¹³C)

Modeling Reaction Pathways and Transition States involving Acetyl chloride-1-¹³C

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by modeling reaction pathways and identifying the structures and energies of transition states. Acetyl chloride undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles, including water, alcohols, and amines. libretexts.orgchemistrysteps.com The generally accepted mechanism for these reactions is a two-step addition-elimination process. savemyexams.comlibretexts.org

Theoretical models can map the potential energy surface for these reactions. For example, in the hydrolysis of acetyl chloride, calculations would model the initial nucleophilic attack of a water molecule on the ¹³C-labeled carbonyl carbon, leading to a tetrahedral intermediate. libretexts.org This intermediate is a local minimum on the potential energy surface. The subsequent step involves the elimination of the chloride ion and a proton to form the carboxylic acid. The transition state for each step can be located and its energy calculated, providing the activation energy for the reaction.

Furthermore, computational studies can investigate photochemical reactions. Ab initio calculations and molecular dynamics simulations have been used to study the photodissociation of acetyl chloride, specifically the cleavage of the C-Cl bond upon excitation to the S₁ state. researchgate.netresearchgate.net These models can calculate the energy barrier for bond cleavage, providing insights into the reaction dynamics on a femtosecond timescale. researchgate.net The isotopic labeling in Acetyl chloride-1-¹³C would not significantly alter these electronic pathways but would be crucial for experimental mechanistic studies that could then be compared to the theoretical models.

Isotopic Perturbation of Molecular Dynamics and Conformational Landscapes

The substitution of ¹²C with the heavier ¹³C isotope at the carbonyl position, while electronically subtle, has measurable effects on the molecule's vibrational modes and dynamics. This is known as an isotopic effect. The primary impact is on the vibrational frequencies of bonds involving the ¹³C atom. According to the harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass of the atoms involved. Therefore, the C=O stretching frequency in Acetyl chloride-1-¹³C will be slightly lower than in the unlabeled compound.

While the effect of a single ¹³C substitution is smaller than that of deuteration, it can still perturb the conformational landscape and the dynamics of intramolecular processes. temple.edu For example, in molecular dynamics simulations, the slightly different vibrational properties of the ¹³C-labeled carbonyl group could lead to altered interactions with solvent molecules or subtle changes in the preferred rotational conformations of the molecule over time. These effects, though small, can be significant in studies aiming to understand fine details of reaction dynamics or conformational equilibria. temple.edunih.gov

Advanced Research Applications of Acetyl Chloride 1 13c

Metabolic Flux Analysis in Biological Systems

Metabolic Flux Analysis (MFA) is a critical technique for quantifying the rates (fluxes) of reactions within a metabolic network. creative-proteomics.com The use of stable isotope tracers, such as those derived from Acetyl chloride-1-13C, is central to ¹³C-MFA, providing detailed insights into cellular metabolism under specific conditions. creative-proteomics.comd-nb.info

This compound is a primary reagent for the synthesis of [1-¹³C]Acetyl-Coenzyme A ([1-¹³C]Acetyl-CoA). Acetyl-CoA is a pivotal metabolite that sits (B43327) at the crossroads of numerous major pathways, including the tricarboxylic acid (TCA) cycle, fatty acid synthesis and oxidation, and amino acid metabolism. nih.gov By introducing ¹³C-labeled Acetyl-CoA into a biological system, scientists can meticulously track the path of the labeled carbon atom as it is incorporated into various downstream molecules. creative-proteomics.com

The distribution of the ¹³C label is quantified in key metabolites such as citrate (B86180), malate, and fatty acids using mass spectrometry or NMR. escholarship.orgnih.gov This data allows researchers to calculate the rate of carbon flow through these interconnected pathways. d-nb.infonih.gov For example, the degree of ¹³C incorporation into newly synthesized fatty acids like palmitate is a direct reflection of the contribution of the cytosolic Acetyl-CoA pool to lipogenesis. researchgate.netresearchgate.netresearchgate.net This approach has been instrumental in understanding how cells allocate resources for biomass production versus energy generation.

Research AreaOrganism/Cell TypeAnalytical TechniqueKey Findings
Fatty Acid Synthesis Human Cancer Cells (MDA-MB-468, HeLa, A549)LC-MSQuantified the percentage of cytosolic acetyl-CoA derived from glucose and glutamine for fatty acid synthesis. researchgate.net
TCA Cycle Dynamics Human B-cell Lymphoma (WSU-DLCL2)High-Resolution MSSimultaneously quantified acetyl-CoA pool size and the incorporation of ¹³C from tracers like glucose and glutamine into the TCA cycle. escholarship.org
Central Carbon Metabolism Yarrowia lipolytica (yeast)GC-MS, LC-MSMapped metabolic flux distributions from acetate (B1210297) through the TCA cycle and glyoxylate (B1226380) shunt during lipid production. isotope.com
Oxidative Metabolism Proliferating Cells vs. CardiomyocytesLC-MSRevealed that while fatty acid oxidation is active in both, the downstream fate of acetyl-CoA is distinct, with near-complete oxidation in cardiomyocytes and significant export for biosynthesis in proliferating cells. nih.gov

Protein acetylation is a vital post-translational modification (PTM) that regulates protein function, stability, and interaction. cusabio.comcreative-proteomics.com In this process, an acetyl group from the universal donor Acetyl-CoA is transferred to the ε-amino group of a lysine (B10760008) residue, a reaction catalyzed by lysine acetyltransferases (KATs). cusabio.comnih.gov This modification neutralizes the positive charge of the lysine side chain, which can lead to significant conformational changes in the protein. cusabio.comwikipedia.org

The use of this compound to generate [1-¹³C]Acetyl-CoA enables the introduction of a stable isotope tag onto acetylated proteins. This "heavy" acetyl group acts as a tracer that can be detected by mass spectrometry, allowing for the precise identification and quantification of acetylation sites and the study of their dynamics. nih.govnih.gov This technique has been pivotal in the field of epigenetics, where researchers have traced ¹³C-labeled acetyl groups from metabolic precursors onto histone proteins, directly linking cellular metabolism to chromatin remodeling and gene expression. semanticscholar.org Furthermore, NMR spectroscopy can be employed to directly monitor the installation of a ¹³C-acetyl probe onto proteins, offering a non-invasive method to study the biophysical effects of acetylation on protein structure. researchgate.net

The metabolism of Acetyl-CoA is fundamentally linked to the energetic state of the cell. The primary role of Acetyl-CoA in energy production is its entry into the TCA cycle, where its two-carbon acetyl group is oxidized to CO₂, generating the reducing equivalents NADH and FADH₂. These molecules subsequently donate electrons to the electron transport chain to drive the synthesis of ATP. nih.govnih.gov

By using [1-¹³C]Acetyl-CoA derived from this compound, researchers can perform ¹³C-MFA to interrogate the activity of the TCA cycle and related energy-producing pathways. d-nb.infonih.gov The specific patterns and levels of ¹³C enrichment in TCA cycle intermediates provide a quantitative snapshot of cellular respiration. escholarship.orgnih.gov This allows for a detailed understanding of how cells modulate their energy metabolism in response to various stimuli, such as changes in nutrient supply or in disease states like cancer. d-nb.infocreative-proteomics.com For example, tracing studies can precisely quantify the flux of acetyl-CoA toward either complete oxidation in the TCA cycle for energy or its diversion out of the mitochondria as citrate to be used as a building block for lipid synthesis. nih.gov

Development of Novel Isotopic Probes and Tags for Biochemical and Biomedical Research

Beyond its direct use in generating labeled Acetyl-CoA, this compound is a versatile chemical building block for creating a diverse array of novel isotopic probes and tags. ckisotopes.com The reactivity of the acyl chloride allows the ¹³C-acetyl group to be readily attached to a wide range of molecules, which can then serve as customized tools for biochemical and biomedical research. sigmaaldrich.com

In quantitative proteomics, chemical derivatization is often used to introduce stable isotopes onto peptides, enabling the relative or absolute quantification of proteins across different samples. nih.gov this compound can be used to acetylate primary amines on peptides (N-terminus and lysine side chains), introducing a defined mass shift that is detectable by MS. nih.gov This approach provides a means to compare protein abundances in a multiplexed fashion. nih.gov Isotopic derivatization can also be employed to enhance the analytical characteristics of metabolites, improving their chromatographic separation or ionization efficiency for more sensitive detection. researchgate.net

A prominent example of probe development is the synthesis of hyperpolarized [1-¹³C]acetyl-L-carnitine, which can be created using this compound. This advanced probe is used in conjunction with magnetic resonance spectroscopy (MRS) to non-invasively monitor TCA cycle activity in vivo, offering real-time insights into the metabolic function of organs like the heart. nih.gov This illustrates how a simple labeled precursor can be transformed into a sophisticated tool for cutting-edge biomedical imaging and research.

Isotopic Probe/Tag TypePrecursorApplicationInformation Gained
[1-¹³C]Acetyl-CoA This compoundMetabolic Flux Analysis (MFA)Rates of carbon flow through central metabolic pathways (TCA cycle, fatty acid synthesis). creative-proteomics.comisotope.com
¹³C-Acetylated Peptides This compoundQuantitative ProteomicsRelative quantification of protein expression levels; identification of post-translational acetylation sites. nih.govnih.gov
Hyperpolarized [1-¹³C]Acetyl-L-carnitine This compoundIn vivo Magnetic Resonance Spectroscopy (MRS)Real-time measurement of TCA cycle activity and oxidative metabolism in living organisms. nih.gov
¹³C-Labeled Internal Standards This compoundMetabolomics, ProteomicsAbsolute quantification of specific metabolites or peptides in complex biological samples. sigmaaldrich.comfrontiersin.org

Q & A

Q. How is Acetyl Chloride-1-13C synthesized, and what methods ensure isotopic purity?

this compound is typically synthesized via the reaction of acetic acid-1-13C with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). Isotopic purity (>99%) is achieved by using high-purity 13C-labeled precursors and rigorous purification techniques, such as fractional distillation under inert atmospheres to minimize hydrolysis . Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for verifying isotopic enrichment and chemical purity .

Q. What precautions are necessary for handling and storing this compound in laboratory settings?

Due to its reactivity with moisture and corrosivity, the compound must be stored at 4°C in airtight, moisture-resistant containers under inert gas (e.g., argon). Handling requires fume hoods, chemical-resistant gloves (e.g., nitrile), and safety goggles. Quenching residual acetyl chloride with dry alcohols (e.g., ethanol) is recommended to neutralize accidental spills .

Q. How is this compound used in NMR-based metabolic tracing studies?

The 13C-labeled acetyl group serves as a tracer in metabolic flux analysis. For example, it can acetylate biomolecules (e.g., amino acids or coenzyme A derivatives), enabling researchers to track carbon incorporation pathways via 13C-NMR or LC-MS. Proper experimental design includes optimizing reaction stoichiometry to avoid isotopic dilution and validating tracer incorporation efficiency .

Advanced Research Questions

Q. What experimental strategies mitigate decomposition of this compound during kinetic studies?

Decomposition via hydrolysis or thermal degradation can be minimized by conducting reactions under anhydrous conditions (e.g., molecular sieves) and at controlled temperatures (≤25°C). Real-time monitoring using in-situ FTIR or Raman spectroscopy helps track stability. For long-term studies, derivatization of the acetyl group into stable intermediates (e.g., acetamides) may be necessary .

Q. How can conflicting 13C-NMR data from this compound-derived products be resolved?

Contradictions in NMR signals (e.g., unexpected splitting or shifts) often arise from isotopic impurities, solvent effects, or unintended side reactions. Cross-verification with high-resolution MS and 2D NMR techniques (e.g., HSQC, HMBC) can clarify structural assignments. Additionally, computational modeling (DFT calculations) aids in predicting 13C chemical shifts for comparison .

Q. What role does this compound play in elucidating reaction mechanisms in organometallic chemistry?

The compound is used to study nucleophilic acyl substitution mechanisms, particularly in catalytic systems. Isotopic labeling allows differentiation between kinetic and thermodynamic control in reactions. For example, in palladium-catalyzed cross-couplings, 13C labeling at the acetyl carbon helps track migratory insertion steps via isotopic tracer experiments .

Q. How does the isotopic label in this compound influence reaction kinetics compared to unlabeled analogs?

The kinetic isotope effect (KIE) for 13C is subtle but measurable in reactions involving bond-breaking at the labeled carbon. Studies comparing k_H/k_13C for acetylation reactions (e.g., esterifications) require precise kinetic measurements (e.g., stopped-flow spectroscopy) and statistical analysis to distinguish isotopic effects from experimental noise .

Methodological Considerations

Q. What analytical protocols validate the isotopic enrichment of this compound?

  • NMR : Integrate the 13C signal at ~170 ppm (carbonyl carbon) and compare peak areas with natural abundance controls.
  • MS : Use high-resolution ESI-MS to confirm the molecular ion ([M+H]+ at m/z 82.53) and isotopic distribution patterns.
  • Elemental Analysis : Combustion analysis quantifies total carbon and 13C content .

Q. How should researchers design controls for experiments involving this compound?

  • Negative Controls : Use unlabeled acetyl chloride to assess background signals.
  • Isotopic Dilution Controls : Spiking experiments with known ratios of labeled/unlabeled compounds to calibrate detection limits.
  • Reaction Quenching Controls : Validate termination efficiency (e.g., using ice-cold methanol) to prevent post-reaction modifications .

Data Interpretation and Reporting

Q. What statistical methods are appropriate for analyzing 13C-tracer data?

Isotopic enrichment data often require non-linear regression models (e.g., Michaelis-Menten kinetics for enzyme assays) or principal component analysis (PCA) for metabolic flux datasets. Error propagation analysis must account for both analytical uncertainty (e.g., NMR integration errors) and biological variability .

Q. How should isotopic labeling results be reported to ensure reproducibility?

Follow ACS Style Guide standards:

  • Specify isotopic purity (e.g., 99 atom% 13C).
  • Detail synthesis conditions (temperature, solvent, catalyst).
  • Include raw spectral data (NMR, MS) in supplementary materials.
  • Use CASSI abbreviations for journals and IUPAC nomenclature for compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.